molecular formula C6H5F2NO2 B1320674 2-(Difluoromethoxy)pyridin-4-ol CAS No. 205043-09-0

2-(Difluoromethoxy)pyridin-4-ol

Cat. No.: B1320674
CAS No.: 205043-09-0
M. Wt: 161.11 g/mol
InChI Key: VYLOASWLEVJLKI-UHFFFAOYSA-N
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Description

2-(Difluoromethoxy)pyridin-4-ol is a chemical compound with the molecular formula C6H5F2NO2 and a molecular weight of 161.11 g/mol It is characterized by the presence of a difluoromethoxy group attached to a pyridin-4-ol structure

Scientific Research Applications

2-(Difluoromethoxy)pyridin-4-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety information for 2-(Difluoromethoxy)pyridin-4-ol includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

Preparation Methods

The synthesis of 2-(Difluoromethoxy)pyridin-4-ol involves several steps. One common method includes the reaction of 4-hydroxypyridine with difluoromethyl ether under specific conditions to introduce the difluoromethoxy group . The reaction typically requires a catalyst and is carried out under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

2-(Difluoromethoxy)pyridin-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-(Difluoromethoxy)pyridin-4-ol involves its interaction with specific molecular targets. The difluoromethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved depend on the specific application and target molecules .

Comparison with Similar Compounds

2-(Difluoromethoxy)pyridin-4-ol can be compared with other similar compounds such as:

    2-(Methoxymethoxy)pyridin-4-ol: Similar structure but with a methoxymethoxy group instead of difluoromethoxy.

    2-(Trifluoromethoxy)pyridin-4-ol: Contains a trifluoromethoxy group, which may result in different chemical properties and reactivity.

    4-Hydroxypyridine: The parent compound without any substituents on the pyridine ring.

Properties

IUPAC Name

2-(difluoromethoxy)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2/c7-6(8)11-5-3-4(10)1-2-9-5/h1-3,6H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYLOASWLEVJLKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594933
Record name 2-(Difluoromethoxy)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205043-09-0
Record name 2-(Difluoromethoxy)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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